molecular formula C13H23N3O4 B13260800 tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

Cat. No.: B13260800
M. Wt: 285.34 g/mol
InChI Key: RMONTIAVAVBHBQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate (CAS: 1823776-06-2) is a carbamate derivative featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with a propylcarbamoyl group and a tert-butyl carbamate-protected methylamine moiety. Its molecular formula is C₁₃H₂₃N₃O₄, with a molecular weight of 285.34 g/mol .

Synthetic Relevance
Carbamate-protected isoxazoline derivatives like this compound are often intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or inflammatory pathways. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C13H23N3O4

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl N-[[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C13H23N3O4/c1-5-6-14-11(17)10-7-9(20-16-10)8-15-12(18)19-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,18)

InChI Key

RMONTIAVAVBHBQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NOC(C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Oxazoline Ring Formation

The oxazoline core is typically synthesized by reacting a nitrile with a β-amino alcohol under acidic conditions. For example:

  • Reactants : 3-(Aminomethyl)-4,5-dihydro-1,2-oxazole and a nitrile derivative.
  • Conditions : HCl or BF₃·OEt₂ catalysis in ethanol at reflux.

Carbamate Protection

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O):

  • Reactants : Oxazoline intermediate + Boc₂O.
  • Conditions : Base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C.

Propylcarbamoyl Functionalization

The propylcarbamoyl side chain is appended through acyl chloride coupling:

  • Reactants : Propionyl chloride + oxazoline-carbamate intermediate.
  • Conditions : Pyridine or DMAP in anhydrous THF under nitrogen.

Optimized Synthetic Route

A representative pathway is outlined below:

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Oxazoline cyclization β-Amino alcohol, nitrile, HCl, reflux 75–85
2 Boc protection Boc₂O, Et₃N, DCM, 0°C → 25°C 90–95
3 Propylcarbamoyl coupling Propionyl chloride, DMAP, THF, 40°C 65–75

Critical Analysis of Methodologies

Carbamate Stability

The Boc group is stable under basic and nucleophilic conditions but cleaved by acids (e.g., TFA). This necessitates careful selection of reaction media to avoid premature deprotection.

Side Reactions

Alternative Approaches

Recent advances in carbamate synthesis include:

Scalability and Industrial Relevance

The tert-butyl carbamate moiety enhances solubility, facilitating purification via column chromatography. However, Boc removal requires acidic conditions, limiting compatibility with acid-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxazoline ring and carbamate group are likely involved in binding to enzymes or receptors, influencing biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate , we compare it with structurally analogous compounds (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Substituent
This compound C₁₃H₂₃N₃O₄ 285.34 1823776-06-2 Unspecified Propylcarbamoyl
tert-Butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate C₁₆H₂₂N₂O₃ 306.36 1193024-89-3 ≥95% 4-Methylphenyl
tert-Butyl N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate C₁₆H₂₂N₂O₄ 306.36 1193024-89-3 ≥95% 4-Methoxyphenyl

Key Observations

In contrast, the 4-methylphenyl and 4-methoxyphenyl analogs feature aromatic substituents, which may improve π-π stacking interactions or alter lipophilicity . The 4-methoxyphenyl analog includes a methoxy group, which increases electron density on the aromatic ring compared to the methyl group in the 4-methylphenyl derivative. This difference could influence reactivity in electrophilic substitution reactions or binding affinity in target proteins .

Physicochemical Properties :

  • The 4-methylphenyl and 4-methoxyphenyl analogs share identical molecular weights (306.36 g/mol) due to the similar mass contributions of -CH₃ and -OCH₃ groups. However, their polarities differ significantly: the methoxy group increases hydrophilicity slightly compared to the methyl group .
  • The target compound’s propylcarbamoyl group likely confers intermediate polarity between the aromatic analogs, balancing solubility in organic and aqueous media .

Synthetic and Commercial Considerations :

  • The 4-methoxyphenyl analog is listed as discontinued by suppliers such as Biosynth, limiting its availability for large-scale applications .
  • Purity data for the target compound is unspecified in available sources, whereas both aromatic analogs are reported to have ≥95% purity, suggesting standardized synthetic protocols for the latter .

Research and Application Insights

Analytical Characterization

Crystallographic refinement tools like SHELXL (mentioned in ) are critical for resolving the stereochemistry of such compounds, particularly the chiral center in the dihydroisoxazole ring .

Biological Activity

tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a synthetic organic compound with potential therapeutic applications. Its unique structure, which integrates an oxazoline ring and a carbamate group, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action and potential therapeutic uses.

Molecular Formula: C₁₃H₂₃N₃O₄
Molecular Weight: 285.34 g/mol
IUPAC Name: this compound
CAS Number: 1823267-11-3

PropertyValue
Molecular FormulaC₁₃H₂₃N₃O₄
Molecular Weight285.34 g/mol
IUPAC NameThis compound
CAS Number1823267-11-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazoline ring and carbamate moiety are likely involved in binding to enzymes or receptors, which can influence various biochemical pathways.

Potential Mechanisms

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act on receptors related to inflammatory responses or neuroprotection.
  • Antioxidant Activity: Potential reduction of oxidative stress through modulation of free radicals.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic benefits of this compound in various contexts:

Neuroprotective Effects

A study indicated that related compounds exhibit protective effects against neurotoxicity induced by amyloid-beta (Aβ) in astrocytes. The compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels and free radicals, suggesting a neuroprotective role against Alzheimer’s disease (AD) pathology .

Anti-inflammatory Properties

Research on similar compounds suggests that they may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers . This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Alzheimer's Disease Model:
    • Objective: Evaluate the protective effects against Aβ-induced toxicity.
    • Results: The compound reduced Aβ levels and β-secretase activity significantly compared to control groups .
    • Conclusion: Suggests potential use in AD treatment.
  • Inflammatory Response:
    • Objective: Assess anti-inflammatory effects in vitro.
    • Results: Decreased levels of pro-inflammatory cytokines were observed.
    • Conclusion: Indicates a mechanism for reducing inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
tert-butyl carbamateSimple carbamate structureGeneral enzyme inhibition
tert-butyl N-(3-bromopropyl)carbamateBromine substitutionAntimicrobial properties
tert-butyl N-{[3-(propylcarbamoyl)-4,5-dihydro...}Oxazoline and carbamate combinationNeuroprotective and anti-inflammatory

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